molecular formula C8H8O B12571998 (1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde CAS No. 189345-92-4

(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde

Cat. No.: B12571998
CAS No.: 189345-92-4
M. Wt: 120.15 g/mol
InChI Key: SIMZBIBSRJBVFM-RQJHMYQMSA-N
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Description

(1R,4S)-Bicyclo[221]hepta-2,5-diene-2-carbaldehyde is an organic compound with a unique bicyclic structure It is a derivative of norbornadiene, featuring an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde typically involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction. The product is then purified through techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde can be reduced to form an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of (1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid.

    Reduction: Formation of (1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive, allowing the compound to participate in a range of chemical reactions. These reactions can modify the structure and function of target molecules, leading to various effects. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid: Similar bicyclic structure with two carboxylic acid groups.

    (1R,4S)-Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid: Similar structure with a carboxylic acid group instead of an aldehyde.

    (1R,2S,3S,4S)-Bicyclo[2.2.1]heptane-2,3-diol: Similar bicyclic structure with two hydroxyl groups.

Uniqueness

(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde is unique due to its specific functional group (aldehyde) and its reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

CAS No.

189345-92-4

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

IUPAC Name

(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde

InChI

InChI=1S/C8H8O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,4-7H,3H2/t6-,7+/m1/s1

InChI Key

SIMZBIBSRJBVFM-RQJHMYQMSA-N

Isomeric SMILES

C1[C@H]2C=C[C@@H]1C(=C2)C=O

Canonical SMILES

C1C2C=CC1C(=C2)C=O

Origin of Product

United States

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